2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide linkage. Its core structure comprises a bicyclic thienopyrimidinone system substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-acetamide moiety terminating in an N-phenyl group .
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-27-17-10-6-5-9-16(17)24-20(26)19-15(11-12-28-19)23-21(24)29-13-18(25)22-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRLOEPOMOLPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiourea to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Halides, amines; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) feature a fused triazolo-pyrimidine system instead of a simple thienopyrimidine.
Pyrido-Pyrimidine Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces the thieno ring with a pyrazolo-pyrimidine scaffold. Such changes alter electron distribution and steric bulk, which may influence target selectivity .
Linker and Functional Group Comparisons
Sulfanyl vs. Sulfamoyl Linkers
In 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (), a sulfamoyl group replaces the sulfanyl linkage.
Acetamide vs. Propanamide Linkers
describes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides, which use a propanamide linker. Longer linkers may increase conformational flexibility but reduce binding affinity due to entropy loss .
Physicochemical and Pharmacokinetic Profiles
The higher molecular weight and fluorinated groups in Example 53 () may improve target affinity but complicate bioavailability .
Biological Activity
The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core that is substituted with a methoxyphenyl group and a sulfanyl moiety. The structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1040631-94-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound potentially inhibits DHFR, an enzyme crucial for DNA synthesis and cell proliferation.
- Antimicrobial Activity : The thienopyrimidine core is known for antimicrobial properties, likely through disruption of bacterial metabolic pathways.
Antimicrobial Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial activity against various bacterial strains:
- Gram-negative bacteria : Effective against strains such as Escherichia coli and Salmonella typhi.
- Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.
In vitro studies have shown that the minimum inhibitory concentration (MIC) values for these compounds are promising, indicating their potential as antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives of thienopyrimidines exhibit selective toxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Case Studies
- In Vitro Antimicrobial Assessment
-
Cytotoxicity Against Cancer Cells
- Another study focused on the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The findings indicated that certain modifications to the thienopyrimidine structure enhanced cytotoxicity against cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, and what analytical techniques are critical for confirming its structure?
- Synthetic Routes :
- The compound is typically synthesized via multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include cyclization of thiophene derivatives (e.g., via acid-catalyzed condensation), followed by sulfanyl group introduction through nucleophilic substitution .
- Substitution at the 3-position with a 2-methoxyphenyl group is achieved using alkylation or Mitsunobu reactions under controlled pH and temperature .
- Analytical Techniques :
- TLC (e.g., silica gel plates with ethyl acetate/hexane mixtures) monitors reaction progress .
- NMR (1H/13C) confirms structural integrity, with characteristic signals for the methoxy group (~δ 3.8 ppm) and thienopyrimidine protons .
- Mass Spectrometry (HRMS) validates molecular weight and purity (>95%) .
Q. How does the methoxy substituent influence the compound’s physicochemical and pharmacokinetic properties?
- Physicochemical Impact :
- The 2-methoxyphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Methoxy groups stabilize the molecule via hydrogen bonding with solvent or biological targets, as shown in solubility assays using DMSO/PBS .
- Pharmacokinetic Effects :
- Increased metabolic stability compared to non-substituted analogs, as evidenced by microsomal stability assays (t½ > 60 mins in rat liver microsomes) .
Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to evaluate them?
- Reported Activities :
- Anti-inflammatory: Inhibits COX-2 (IC₅₀ ~1.2 µM) and reduces TNF-α production in LPS-stimulated macrophages .
- Anticancer: Induces apoptosis in HeLa cells (EC₅₀ ~5 µM) via caspase-3 activation .
- Assays :
- MTT/Proliferation Assays for cytotoxicity .
- ELISA/Western Blotting for cytokine/protein quantification .
- Flow Cytometry for apoptosis/cycle analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of this compound?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl group introduction, improving reaction kinetics .
- Temperature Control : Maintain 60–80°C during cyclization to minimize by-products (e.g., dimerization) .
- Catalysts : Triethylamine or DBU enhances nucleophilic substitution efficiency .
- Data Table :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyclization | Toluene, 70°C, 12 hrs | 75% → 88% |
| Sulfanyl Introduction | DMF, K₂CO₃, 60°C | 65% → 82% |
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Methodological Approaches :
- Dose-Response Curves : Validate EC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Off-Target Profiling : Use kinase inhibition panels to identify non-specific interactions (e.g., EGFR inhibition at >10 µM) .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to discrepancies in potency .
Q. What computational methods are suitable for predicting the binding affinity and selectivity of this compound with target proteins?
- In Silico Tools :
- Molecular Docking (AutoDock Vina) : Predicts binding modes to COX-2 (Glide score ≤ -8.5 kcal/mol) .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest algorithms .
Key Challenges and Future Directions
- Synthetic Challenges : Scalability of multi-step reactions and purification of stereoisomers .
- Biological Gaps : Limited in vivo data on bioavailability and toxicity profiles .
- Computational Needs : Development of hybrid QM/MM models to refine binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
